Home > Products > Screening Compounds P64174 > (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate - 220328-59-6

(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate

Catalog Number: EVT-3253420
CAS Number: 220328-59-6
Molecular Formula: C19H32O4Si
Molecular Weight: 352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is identified by its CAS number 112713-92-5 and has been cataloged in various chemical databases, including PubChem and ChemBK . The molecular formula is C19H34O4SiC_{19}H_{34}O_{4}Si, with a molar mass of approximately 354.56 g/mol. It is typically categorized as an intermediate in the synthesis of bioactive molecules, particularly those related to prostaglandin analogs .

Synthesis Analysis

The synthesis of (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate involves several key steps:

  1. Formation of the Cyclopentene Ring: The cyclopentene structure can be synthesized through cycloaddition reactions involving appropriate diene and dienophile precursors.
  2. Introduction of the Triethylsilyl Group: This step typically involves the protection of hydroxyl groups using triethylsilyl chloride in the presence of a base such as imidazole or pyridine, facilitating the formation of the triethylsilyl ether.
  3. Oxidation Reaction: The 5-oxo functionality can be introduced via oxidation reactions, often utilizing reagents like potassium permanganate or chromium trioxide.
  4. Esterification: Finally, the methyl ester group is introduced through an esterification reaction with methanol in the presence of an acid catalyst.

These synthetic routes require careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and selectivity.

Molecular Structure Analysis

The molecular structure of (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate can be described as follows:

  • Core Structure: The compound features a cyclopentene ring fused with a heptenoate chain.
  • Functional Groups: Key functional groups include:
    • A ketone group (5-oxo)
    • An ether group (triethylsilyloxy)
    • An ester group (methyl ester)

The stereochemistry is indicated by the (R,Z) configuration, which refers to the arrangement around specific double bonds within the heptenoate chain. The InChI representation is provided as follows:

InChI 1 C19H34O4Si c1 5 24 6 2 7 3 23 17 14 16 18 20 15 17 12 10 8 9 11 13 19 21 22 4 h14 17H 5 13 15H2 1 4H3 t17 m0 s1\text{InChI 1 C19H34O4Si c1 5 24 6 2 7 3 23 17 14 16 18 20 15 17 12 10 8 9 11 13 19 21 22 4 h14 17H 5 13 15H2 1 4H3 t17 m0 s1}
Chemical Reactions Analysis

(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate can participate in various chemical reactions:

  1. Nucleophilic Substitution: The triethylsilyl group can be removed under acidic conditions to regenerate hydroxyl groups for further functionalization.
  2. Hydrolysis: Under aqueous conditions, the ester bond can be hydrolyzed to yield the corresponding acid.
  3. Addition Reactions: The double bond in the heptenoate moiety allows for electrophilic addition reactions, which can be utilized for further derivatization.

These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.

Mechanism of Action

The mechanism of action for (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate primarily relates to its role as an intermediate in synthesizing bioactive compounds. Its structural features allow it to interact with biological targets such as enzymes or receptors involved in inflammatory processes. The presence of the ketone and double bond may facilitate binding interactions that mimic natural substrates.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R,Z)-Methyl 7-(5-oxo-3-(triethylsilyl)oxy)cyclopentene include:

PropertyValue
Molecular FormulaC19H34O4SiC_{19}H_{34}O_{4}Si
Molar Mass354.56 g/mol
Density0.99 ± 0.1 g/cm³
Boiling Point413.2 ± 45 °C
Flash Point169.26 °C
SolubilitySoluble in dichloromethane
Refractive Index1.471

These properties indicate that it is a colorless liquid with potential volatility and flammability concerns during handling.

Applications

(R,Z)-Methyl 7-(5-oxo-3-(triethylsilyl)oxy)cyclopentene has several scientific applications:

  1. Pharmaceutical Intermediates: It serves as an important intermediate in synthesizing prostaglandin analogs, which are used in various therapeutic contexts including reproductive health and anti-inflammatory treatments.
  2. Agrochemical Development: Its structural characteristics make it suitable for designing new agrochemicals aimed at pest control or plant growth regulation.
  3. Synthetic Organic Chemistry: It is utilized in research settings for developing new synthetic methodologies due to its unique reactivity patterns.
Introduction: Role in Complex Molecule Synthesis

Nomenclature and Structural Significance in Prostaglandin Analog Synthesis

The systematic IUPAC name, (5Z)-7-[(3R)-5-Oxo-3-[(triethylsilyl)oxy]-1-cyclopenten-1-yl]-5-heptenoic acid methyl ester, explicitly defines the compound's stereochemical and functional complexity. Key components include:

  • (5Z): Denotes the cis (Z) configuration of the double bond in the heptenoate sidechain at position 5,6, essential for biological activity mimicry in prostaglandins [5] [10].
  • [(3R)]: Specifies the absolute (R) configuration at the chiral center bearing the triethylsilyloxy group, a critical stereochemical feature dictating downstream stereoselectivity during nucleophilic additions to the enone system [3] [8].
  • 5-Oxo-3-[(triethylsilyl)oxy]-1-cyclopenten-1-yl: Identifies the protected 3-hydroxy-2-cyclopentenone moiety, where the triethylsilyl (TES) group (Si(C₂H₅)₃) protects the sterically hindered allylic alcohol while offering orthogonal deprotection kinetics relative to other silyl groups (TBS, TMS) [2] [5].

Structural Significance:The molecule functions as a convergence point in prostaglandin synthesis. The electron-deficient enone system (C1=C2-C3(OTES)-C4-C5=O) undergoes highly stereoselective Michael additions – particularly with organocopper or chiral rhodium catalysts – to establish the α-chain with controlled stereochemistry at C8 and C12 positions of the final prostanoid. The Z-olefin in the ω-chain (C5=C6) is preserved for eventual transformation into the lower sidechain carboxylic acid (via ester hydrolysis) and cyclopentane reduction. The TES ether provides both steric bulk for stereocontrol and acid/base stability during subsequent transformations, yet remains readily cleaved by fluoride sources (e.g., TBAF) under mild conditions [3] [9] [10]. The methyl ester (COOCH₃) offers a protected carboxylic acid handle compatible with the enone reactivity and the TES protecting group.

Table 1: Key Molecular Descriptors of (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate

PropertyValueSource/Reference
CAS Registry Number220328-59-6 [3] [10]
Molecular FormulaC₁₉H₃₂O₄Si [3] [5]
Molecular Weight352.54 g/mol [3] [5]
MDL NumberMFCD23135393 [3]
Storage ConditionsSealed, dry, 2-8°C [3] [5]
Canonical SMILESO=C(OC)CCC/C=C\CC1=CC@HCC1=O [3]
Isomeric SMILESCSi(O[C@H]1C/C(=C\CC/C=C/CCC(OC)=O)CC1=O)CC [8]

Historical Development as a Key Synthetic Intermediate

The emergence of this compound as a cornerstone intermediate is inextricably linked to the evolution of prostaglandin total synthesis:

  • Corey's Pioneering Work (Late 20th Century): E.J. Corey's development of the bicyclo[3.1.0]hexane "lactone dialdehyde" route established the first robust synthetic access to natural prostaglandins like PGE₂ and PGF₂α. While revolutionary, this approach faced challenges in scalability and flexibility for synthesizing diverse analogs. The direct conjugate addition strategy utilizing chiral cyclopentenone intermediates like the title compound offered a more adaptable and step-economical alternative, particularly for industrial-scale production of therapeutics like Misoprostol [8] [9].
  • Advent of Asymmetric Catalysis: The critical breakthrough enabling practical use of this intermediate was the development of highly enantioselective 1,4-conjugate addition reactions. Metal-catalyzed additions, particularly using chiral rhodium(I) complexes (e.g., Rh(I)-(R)-BINAP or Rh(I)-(R,R)-DuPHOS), to the enone system of derivatives like the title compound allowed for the efficient and predictable installation of the α-chain with the requisite stereochemistry at C8 and C12. This catalytic asymmetric methodology replaced earlier stoichiometric chiral auxiliaries or resolution techniques, significantly improving efficiency and atom economy [9].
  • Optimization of Protecting Group Strategy: The selection of the triethylsilyl (TES) group over alternatives like tert-butyldimethylsilyl (TBS) proved crucial. While TBS offers greater hydrolytic stability, its bulkier nature can impede approach to the enone β-face and slow deprotection kinetics. TES provides an optimal balance: sufficient steric bulk for stereocontrol during conjugate addition, adequate stability under the reaction conditions used for chain elongation and functional group interconversion, and facile deprotection under conditions compatible with the sensitive prostanoid skeleton (e.g., dilute acetic acid or fluoride sources). This strategic choice significantly enhanced synthetic yields and operational simplicity [5] [8].

Table 2: Historical Milestones in the Development and Application of the Intermediate

Time PeriodDevelopmentImpact on Intermediate Utility
1970s-1980sCorey's Lactone Route dominates PG synthesis; early conjugate addition attemptsDemonstrated need for efficient cyclopentenone-based routes
Late 1980s-1990sEmergence of chiral metal catalysts (Cu, Rh) for asymmetric conjugate additionEnabled practical enantioselective α-chain installation
Early 2000sOptimization of protecting groups (TES vs TBDMS vs TIPS)Established TES as optimal for stereocontrol & deprotection efficiency
2000s-PresentProcess intensification & cost-reduction studies for large-scale PG productionRefined preparation/purification protocols (e.g., cold-chain storage)

Scope of Academic Research on Stereochemically Defined Prostanoic Intermediates

Academic investigations into this compound and its analogs span diverse domains, united by the theme of enhancing synthetic efficiency and stereochemical fidelity for prostanoid synthesis:

  • Novel Catalytic Systems for Conjugate Addition: Intensive research focuses on developing more active, selective, and cost-effective catalysts for the stereodefining step – the addition of the α-chain vinyl or alkyl organometallic reagent to the enone. Beyond established Rh(I) and Cu(I) complexes with chiral phosphine ligands, newer catalysts based on Pd, Ni, and Co, often utilizing N-heterocyclic carbenes (NHCs) or chiral diamine ligands, are being explored. Goals include higher turnover numbers (TON), improved tolerance of functional groups within the nucleophile, lower catalyst loadings, and suppression of undesired 1,2-addition or reduction pathways. Research documented in patents and journals highlights rhodium(I) complexes with chiral bisphosphines like (R)-DTBM-SEGPHOS achieving near-perfect enantiomeric excess (>99% ee) in model conjugate additions to closely related protected cyclopentenones [9].
  • Stereoselective Installation of the ω-Chain: While the title compound already possesses the ω-chain with its Z-double bond, research explores alternative methods for introducing this chain or modifying its functionality before coupling to the cyclopentyl core. This includes asymmetric hydrogenation, Wittig/olefination strategies with chiral ylides or aldehydes, and enzymatic desymmetrization approaches. Integrating these methods could potentially streamline the synthesis of the intermediate itself or its precursors.
  • Advanced Purification and Analysis: The high value and sensitivity of the compound drive research into specialized purification techniques. Cold-chain transportation and storage (2-8°C, sealed under inert atmosphere) are standard requirements to prevent decomposition, particularly hydrolysis of the TES group or isomerization of the Z-alkene [2] [3] [5]. Chromatographic methods (HPLC, SFC) using chiral stationary phases are critical for analyzing enantiomeric purity and separating diastereomeric impurities arising from incomplete stereoselectivity in earlier steps. High-purity material (>95%, often >98%) commands significant prices ($500-$2200+ per gram), reflecting the challenges associated with its isolation and stabilization [5] [8].
  • Diversification towards Novel Analogs: The core structure serves as a platform for synthesizing non-natural prostaglandin analogs. Modifications include: replacing the heptenoate chain with heteroatom-containing chains or aromatic rings; introducing fluorination or isotopic labels; altering the ring substituents (e.g., replacing the C5 oxo with a methylene group). Such analogs are crucial probes for structure-activity relationship (SAR) studies in prostaglandin receptor pharmacology and for developing metabolically stable therapeutic candidates [8] [10].

Table 3: Key Research Focus Areas and Representative Findings for the Intermediate

Research Focus AreaRepresentative Academic Findings/GoalsImpact on Prostanoid Synthesis
Catalyst DevelopmentRh(I)/(R)-DTBM-SEGPHOS achieves >99% ee in vinyl additions to 4-oxy-cyclopent-2-en-1-ones [9]Enables synthesis of single-enantiomer PGs with minimal purification
Protecting Group EngineeringTES proven optimal balance of stability/de-protection vs steric influence for C1 functionalizationSimplifies synthetic sequence, improves overall yield
Process ChemistryCold-chain logistics essential for stability; chromatography critical for final purity [2] [5]Ensures reliability & consistency in multi-step synthesis
Structural DiversificationIntermediate used to access Misoprostol, PGE₁, PGE₂, and novel carbocyclic/heterocyclic analogs [8] [10]Expands therapeutic probe space and drug candidate pipelines

Conclusion of Introduction:(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate stands as a testament to the power of strategic molecular design in complex molecule synthesis. Its meticulously crafted structure – embedding the (R)-configured chiral center, the Z-configured ω-side chain, and the electrophilic enone core protected by the triethylsilyl group – provides a versatile and reliable platform for constructing prostaglandins and their diverse analogs. Historical developments in asymmetric catalysis and protecting group chemistry were pivotal in unlocking its synthetic utility. Ongoing academic research continues to refine its application and expand its scope, ensuring its enduring role as a critical intermediate at the forefront of synthetic organic chemistry and medicinal agent discovery. The compound exemplifies the synergy between fundamental chemical insight and practical synthetic methodology development.

Properties

CAS Number

220328-59-6

Product Name

(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate

IUPAC Name

methyl (Z)-7-[(3R)-5-oxo-3-triethylsilyloxycyclopenten-1-yl]hept-5-enoate

Molecular Formula

C19H32O4Si

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C19H32O4Si/c1-5-24(6-2,7-3)23-17-14-16(18(20)15-17)12-10-8-9-11-13-19(21)22-4/h8,10,14,17H,5-7,9,11-13,15H2,1-4H3/b10-8-/t17-/m0/s1

InChI Key

OOQNWYMXCDLSSN-PXAMLJHWSA-N

SMILES

CC[Si](CC)(CC)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC

Canonical SMILES

CC[Si](CC)(CC)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]1CC(=O)C(=C1)C/C=C\CCCC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.